N-(4-carbamoylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(4-CARBAMOYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a carbamoylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CARBAMOYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: This step might involve sulfonylation reactions using thiophene sulfonyl chloride.
Attachment of the Carbamoylphenyl Group: This can be done through amide bond formation reactions, often using carbamoyl chloride derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reagents, nitration mixtures, or sulfonation reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-CARBAMOYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-CARBAMOYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding.
Comparison with Similar Compounds
Similar Compounds
N-(4-CARBAMOYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: Similar compounds might include other piperidine derivatives or thiophene sulfonyl compounds.
Uniqueness
The uniqueness of N-(4-CARBAMOYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C17H19N3O4S2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O4S2/c18-16(21)12-5-7-14(8-6-12)19-17(22)13-3-1-9-20(11-13)26(23,24)15-4-2-10-25-15/h2,4-8,10,13H,1,3,9,11H2,(H2,18,21)(H,19,22) |
InChI Key |
BJCKPPZAXWESHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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